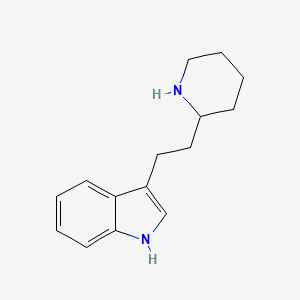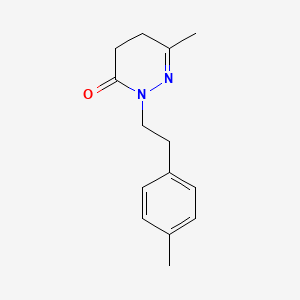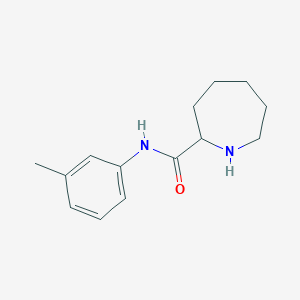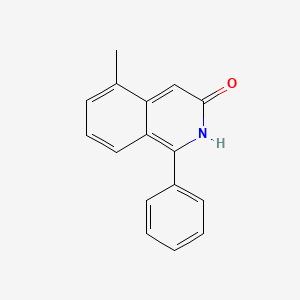
5-Methyl-1-phenylisoquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-phenylisoquinolin-3(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline This compound is characterized by a phenyl group attached to the isoquinoline core, with a methyl group at the 5-position and a ketone functional group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes intramolecular cyclization to form the isoquinoline ring system.
Another method involves the Friedländer synthesis, where an aromatic amine reacts with a carbonyl compound in the presence of an acid catalyst to form the isoquinoline core
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Isoquinoline alcohols.
Substitution: Halogenated isoquinolines or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-1-phenylisoquinolin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-phenylisoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylisoquinoline: Lacks the methyl group at the 5-position.
5-Methylisoquinoline: Lacks the phenyl group at the 1-position.
3-Phenylisoquinolin-1(2H)-one: Has a different position of the ketone group.
Uniqueness
5-Methyl-1-phenylisoquinolin-3(2H)-one is unique due to the specific arrangement of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in certain applications, such as increased potency or selectivity in biological assays.
Propiedades
Número CAS |
82255-68-3 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-methyl-1-phenyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-5-9-13-14(11)10-15(18)17-16(13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
Clave InChI |
CBIANLMPLDQMIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=C(NC(=O)C=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


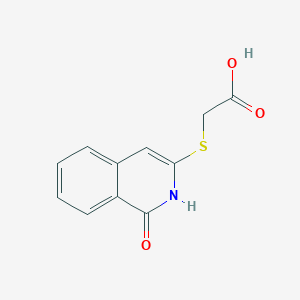

![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
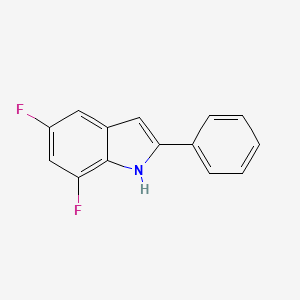
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)




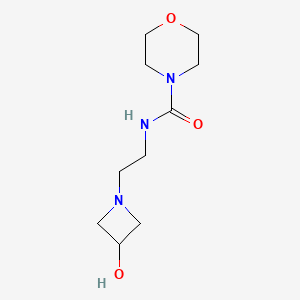
![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
